molecular formula C18H19N3OS B3011726 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 303145-16-6

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B3011726
CAS No.: 303145-16-6
M. Wt: 325.43
InChI Key: KNDLEUJRZJCGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a pyridotriazine core with a tert-butylbenzylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyridotriazine Core: The pyridotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyridotriazine core with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

    Substitution: The tert-butylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced pyridotriazine derivatives.

    Substitution: Various substituted pyridotriazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Materials Science: The compound’s heterocyclic core and functional groups make it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group and the heterocyclic core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-di-tert-butyl-2,2’-bipyridine: Another compound with a similar tert-butyl substituent and a bipyridine core.

    2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: The compound itself, highlighting its unique combination of functional groups and heterocyclic core.

Uniqueness

This compound is unique due to its specific combination of a pyridotriazine core with a tert-butylbenzylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 306979-24-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C19H21N3OS
  • Molecular Weight : 339.454 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 462.5 ± 48.0 °C
  • Flash Point : 233.5 ± 29.6 °C
  • LogP : 3.54

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrido[1,2-a][1,3,5]triazin moiety is significant as it is known to contribute to diverse pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of triazines exhibit notable antimicrobial properties. For instance:

  • A series of synthesized triazole derivatives demonstrated high antibacterial and antifungal activities compared to standard antibiotics .
  • The compound's structure suggests potential interactions with microbial targets, which could inhibit growth or kill pathogens.

Anti-inflammatory Effects

Research indicates that compounds containing the triazine ring can exhibit anti-inflammatory effects:

  • In vitro studies have demonstrated that certain triazine derivatives can reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Anticancer Potential

The anticancer activity of related compounds has been documented extensively:

  • Triazine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These studies often highlight the role of sulfur-containing groups in enhancing bioactivity and selectivity against cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

StudyFocusFindings
Abdel-Rahman et al. (2020)Synthesis & ActivityReported high antibacterial and anti-inflammatory activities in newly synthesized triazine derivatives .
PMC7145827 (2020)Molecular ModelingDemonstrated that modifications in the triazine structure can enhance cytotoxicity against cancer cell lines .
PMC7412134 (2020)Antimicrobial StudiesShowed significant antimicrobial activity of mercapto-substituted triazoles against standard pathogens .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-16-19-15-6-4-5-11-21(15)17(22)20-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDLEUJRZJCGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.